Molecular Weight and Bromine-Enabled Synthetic Versatility Versus Non-Brominated Benzyl (4-phenylpyridin-2-yl)carbamate
The presence of a single bromine atom at the 5-position of the pyridine ring confers a molecular weight of 383.2 g/mol, compared to 290.3 g/mol for the non-brominated analogue Benzyl (4-phenylpyridin-2-yl)carbamate (CAS 1958059-79-4) . This 92.9 g/mol mass difference (a 32% increase) is entirely attributable to the bromine substituent, which provides a critical functional handle for palladium-catalyzed Suzuki, Heck, and Buchwald-Hartwig couplings. The non-brominated analogue lacks this synthetic versatility entirely, as its pyridine ring is unfunctionalized and cannot undergo direct cross-coupling without prior C–H activation .
| Evidence Dimension | Molecular weight and presence of synthetic handle (bromine) |
|---|---|
| Target Compound Data | Molecular weight: 383.2 g/mol; contains one Br atom at pyridine 5-position |
| Comparator Or Baseline | Benzyl (4-phenylpyridin-2-yl)carbamate (CAS 1958059-79-4): molecular weight 290.3 g/mol; no halogen substituent |
| Quantified Difference | ΔMW = +92.9 g/mol (+32%); bromine enables cross-coupling vs. no halogen handle |
| Conditions | Physicochemical comparison based on molecular formula and CAS registry data |
Why This Matters
For researchers building complex biaryl or heteroaryl libraries, the bromine handle is a prerequisite for diversification; selecting the non-brominated analogue would dead-end the synthetic route at the first coupling step.
- [1] Bonneau, A.-L., Robert, N., Hoarau, C., Baudoin, O., & Marsais, F. (2007). Org. Biomol. Chem., 5, 175–183. (Synthetic strategy employing bromide replacement via Buchwald-Hartwig amination). DOI: 10.1039/b613173e View Source
